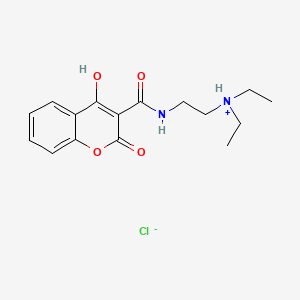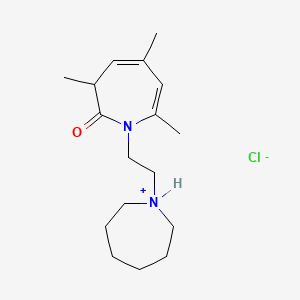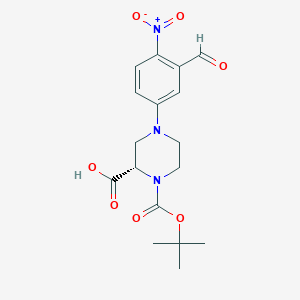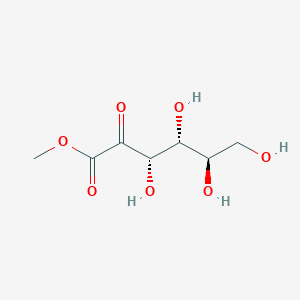
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide is a chemical compound with the molecular formula C13H30I2N2O2 and a molecular weight of 500.1984 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide involves several steps. The synthetic route typically includes the reaction of trimethylamine with ethylene oxide to form 2-trimethylammonioethyl alcohol. This intermediate is then reacted with 3-(diethylmethylammonio)propionic acid to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the iodide ions can be replaced by other nucleophiles such as chloride or bromide ions
Scientific Research Applications
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Mechanism of Action
The mechanism of action of 2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide involves its ability to bind to nucleic acids. The compound intercalates between the bases of DNA and RNA, which allows it to be used as a fluorescent stain for identifying dead or damaged cells. This binding disrupts the normal function of the nucleic acids, leading to cell death .
Comparison with Similar Compounds
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide can be compared with similar compounds such as propidium iodide and ethidium bromide:
Propidium Iodide: Similar to this compound, propidium iodide is used as a fluorescent stain for identifying dead cells. .
Ethidium Bromide: Ethidium bromide is another nucleic acid stain used in molecular biology. It intercalates between DNA bases and is used for visualizing DNA in gel electrophoresis. .
These comparisons highlight the unique applications and properties of this compound in scientific research.
Properties
CAS No. |
37637-72-2 |
|---|---|
Molecular Formula |
C13H30I2N2O2 |
Molecular Weight |
500.20 g/mol |
IUPAC Name |
diethyl-methyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2O2.2HI/c1-7-15(6,8-2)10-9-13(16)17-12-11-14(3,4)5;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
MTYZOLJPVGVHRL-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)
![ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate](/img/structure/B13735501.png)


![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B13735510.png)
![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)

![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)

![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)


![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)
